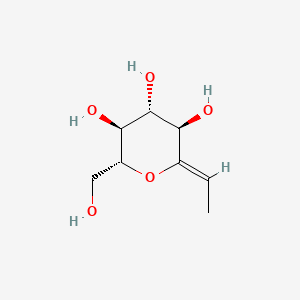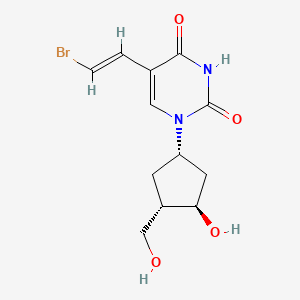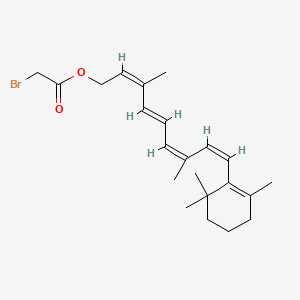
Ansamitocina P-3
Descripción general
Descripción
Ansamitocin P-3 is a potent antitumor agent belonging to the maytansinoid class of antibiotics. It is produced by the actinomycete Actinosynnema pretiosum. This compound has garnered significant attention due to its strong cytotoxic activity against various cancer cell lines, making it a valuable component in the development of antibody-drug conjugates for cancer therapy .
Aplicaciones Científicas De Investigación
Ansamitocin P-3 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying polyketide biosynthesis and enzymatic tailoring reactions.
Biology: Researchers use ansamitocin P-3 to investigate its interactions with cellular targets, such as tubulin, and its effects on cell division.
Medicine: Ansamitocin P-3 is a critical component in the development of antibody-drug conjugates, such as trastuzumab emtansine, for targeted cancer therapy.
Industry: The compound’s potent cytotoxicity makes it valuable for developing new anticancer drugs and studying drug resistance mechanisms .
Mecanismo De Acción
Target of Action
Ansamitocin P-3 (AP-3) is a potent antitumor agent that primarily targets the β-tubulin in eukaryotic cells . It also targets the FtsZ protein , which is involved in cell division . Additionally, AP-3 binds to seemingly unrelated proteins such as deoxythymidine diphosphate glucose-4,6-dehydratase , aldehyde dehydrogenase , and flavin-dependent thymidylate synthase . These proteins are involved in cell wall assembly, central carbon metabolism, and nucleotide biosynthesis, respectively .
Mode of Action
AP-3 interacts with its targets by binding to them, causing various physiological changes. It binds to β-tubulin, inhibiting microtubule assembly and chromosome segregation during the interphase and mitotic phase, resulting in cell apoptosis . AP-3 also binds to the FtsZ protein, inhibiting cell division . Furthermore, AP-3 functions as a non-competitive inhibitor of the three aforementioned proteins, generating physiological stress on the producing strain through interfering diverse metabolic pathways .
Biochemical Pathways
The binding of AP-3 to its targets interferes with several biochemical pathways. For instance, the binding to deoxythymidine diphosphate glucose-4,6-dehydratase, aldehyde dehydrogenase, and flavin-dependent thymidylate synthase disrupts cell wall assembly, central carbon metabolism, and nucleotide biosynthesis, respectively . This interference generates physiological stress on the producing strain .
Result of Action
The primary result of AP-3’s action is the inhibition of cell division and the induction of apoptosis in cancer cells . By binding to β-tubulin and disrupting microtubule assembly, AP-3 prevents chromosome segregation during the interphase and mitotic phase, leading to cell death . The binding of AP-3 to the FtsZ protein also inhibits cell division .
Action Environment
The production of AP-3 is influenced by environmental factors. For instance, a relatively low organic nitrogen concentration in the culture medium can significantly improve AP-3 production . Moreover, overexpression of target proteins increases strain biomass and markedly boosts AP-3 titers . These findings suggest that the action, efficacy, and stability of AP-3 can be influenced by the environment in which it is produced and administered.
Safety and Hazards
Direcciones Futuras
Research is ongoing to improve the production of Ansamitocin P-3. For instance, overexpression of the APASM_5716 gene coding for FtsZ in Actinosynnema pretiosum resulted in AP-3 resistance and overproduction . Another study showed that under cultivation conditions with 5–15 g l −1 glycerol concentration, the amount of AP-3 produced was obviously increased .
Análisis Bioquímico
Biochemical Properties
Ansamitocin P-3 plays a crucial role in biochemical reactions, particularly in its interaction with microtubules. It binds to the β-tubulin subunit of microtubules, inhibiting their polymerization and leading to cell cycle arrest and apoptosis . This interaction is characterized by a strong binding affinity, with a dissociation constant (KD) of approximately 1.3 µM . Additionally, Ansamitocin P-3 interacts with enzymes such as glucose-6-phosphate dehydrogenase and phosphoglucomutase, which are involved in its biosynthesis .
Cellular Effects
Ansamitocin P-3 exerts profound effects on various cell types and cellular processes. In cancer cells, it disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis . This disruption is accompanied by the accumulation of p53 and p21 proteins, which are key regulators of the apoptotic pathway . Furthermore, Ansamitocin P-3 influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potent antitumor activity .
Molecular Mechanism
The molecular mechanism of Ansamitocin P-3 involves its binding to β-tubulin, which prevents the assembly of microtubules . This inhibition disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and triggering apoptosis . Additionally, Ansamitocin P-3 acts as a non-competitive inhibitor of enzymes such as glucose-4,6-dehydratase and aldehyde dehydrogenase, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ansamitocin P-3 have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that Ansamitocin P-3 maintains its cytotoxic activity over extended periods, making it a reliable agent for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of Ansamitocin P-3 vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At high doses, Ansamitocin P-3 can induce adverse effects such as weight loss, liver toxicity, and hematological abnormalities . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Ansamitocin P-3 is involved in several metabolic pathways, including the aminoshikimate pathway, which leads to the formation of its precursor, 3-amino-5-hydroxybenzoic acid . This precursor undergoes a series of enzymatic reactions catalyzed by polyketide synthases and tailoring enzymes to produce the final bioactive compound . The metabolic flux towards Ansamitocin P-3 biosynthesis can be influenced by factors such as carbon source availability and nitrogen concentration .
Transport and Distribution
Within cells and tissues, Ansamitocin P-3 is transported and distributed through interactions with specific transporters and binding proteins . Efflux transporters play a crucial role in regulating its intracellular concentration, affecting its localization and accumulation . These transport mechanisms are essential for maintaining the compound’s cytotoxic activity and preventing resistance development.
Subcellular Localization
Ansamitocin P-3 localizes primarily to the cytoplasm, where it exerts its effects on microtubules . The compound’s activity is influenced by its subcellular localization, as it needs to reach its target sites to inhibit microtubule assembly effectively . Post-translational modifications and targeting signals may also play a role in directing Ansamitocin P-3 to specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ansamitocin P-3 is primarily obtained through fermentation processes involving Actinosynnema pretiosum. The biosynthesis of ansamitocin P-3 involves a series of enzymatic reactions starting from the precursor 3-amino-5-hydroxybenzoic acid. This precursor undergoes polyketide synthesis followed by several tailoring steps to yield the final product .
Industrial Production Methods: Industrial production of ansamitocin P-3 focuses on optimizing fermentation conditions to enhance yield. Key strategies include the use of mixed carbon sources such as glucose and glycerol, which have been shown to significantly increase production. Additionally, genetic engineering approaches, such as overexpression of efflux genes, have been employed to further boost production levels .
Análisis De Reacciones Químicas
Types of Reactions: Ansamitocin P-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the ansamitocin molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s efficacy or altering its pharmacokinetics
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs .
Comparación Con Compuestos Similares
Maytansine: Another potent antitumor agent with a similar mechanism of action.
Dolastatin 10: A peptide with strong cytotoxic activity, also targeting tubulin.
Vinblastine: A well-known anticancer drug that binds to the same site on tubulin as ansamitocin P-3 .
Uniqueness: Ansamitocin P-3 is unique due to its high potency and specificity for tubulin, making it an excellent candidate for targeted cancer therapies. Its ability to be conjugated with antibodies enhances its therapeutic potential by allowing for precise delivery to cancer cells .
Propiedades
Número CAS |
66584-72-3 |
|---|---|
Fórmula molecular |
C32H43ClN2O9 |
Peso molecular |
635.1 g/mol |
Nombre IUPAC |
[(5S,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/t19?,23?,24?,25?,28?,31-,32-/m0/s1 |
Clave InChI |
OPQNCARIZFLNLF-ZRGLQHGPSA-N |
SMILES isomérico |
CC1C2C[C@](C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC([C@]4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O |
Pictogramas |
Irritant |
Sinónimos |
ansamitocin P 3 ansamitocin P 3' ansamitocin P 4 ansamitocins ansamitomicin p-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ansamitocin P-3 exert its antitumor activity?
A1: Ansamitocin P-3 exhibits its antitumor activity by binding to β-tubulin, a protein crucial for the formation of microtubules. [] Microtubules are essential for cell division, and by disrupting their assembly, AP-3 leads to mitotic arrest and ultimately, cell death. []
Q2: How does the binding site of Ansamitocin P-3 on tubulin compare to other antimitotic agents?
A2: Research suggests that AP-3 binds to a distinct site on β-tubulin, often referred to as the rhizoxin/maytansine binding site. [] While this site overlaps partially with the vinblastine binding site, it is distinct from the colchicine binding site. [] This distinction is supported by the observation that AP-3-resistant fungal mutants, carrying a specific mutation in the β-tubulin gene, remain sensitive to benzimidazole drugs that target the colchicine binding site. []
Q3: Has Ansamitocin P-3 demonstrated efficacy in in vivo models of cancer?
A3: Yes, studies have shown significant antitumor activity of AP-3 in murine models of various cancers, including melanoma, carcinoma, and leukemia. [, ] For instance, in a study using mice bearing B16 melanoma, intraperitoneal administration of AP-3 resulted in a substantial increase in survival time. []
Q4: Can Ansamitocin P-3’s antitumor activity be enhanced?
A4: Due to AP-3’s potent cytotoxicity and potential for severe side effects, researchers are exploring drug delivery strategies to enhance its therapeutic window. [] One promising avenue is the development of antibody-drug conjugates (ADCs), which aim to deliver AP-3 specifically to tumor cells, minimizing off-target toxicity. []
Q5: What is the molecular formula and weight of Ansamitocin P-3?
A5: The molecular formula of Ansamitocin P-3 is C35H46ClN3O10, and its molecular weight is 692.28 g/mol. []
Q6: What spectroscopic techniques are used to characterize Ansamitocin P-3?
A6: Ansamitocin P-3 has been characterized using various spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry. [] These techniques provide information about its purity, structure, and molecular weight.
Q7: How is Ansamitocin P-3 biosynthesized?
A7: Ansamitocin P-3 is produced by the bacterium Actinosynnema pretiosum. [] Its biosynthesis involves a complex multi-step pathway that includes polyketide synthesis, precursor synthesis, and post-polyketide modifications. []
Q8: What is the role of the asm gene cluster in Ansamitocin P-3 biosynthesis?
A8: The asm gene cluster in A. pretiosum encodes for enzymes essential for the biosynthesis of AP-3. [] This cluster contains genes involved in the synthesis of the polyketide backbone, incorporation of unusual extender units like methoxymalonyl-acyl carrier protein, and tailoring modifications. [, ]
Q9: Can genetic engineering be used to improve Ansamitocin P-3 production?
A9: Yes, researchers have successfully used metabolic engineering strategies to enhance AP-3 production. [, ] These approaches include:
- Overexpression of key biosynthetic genes: Overexpressing genes like asmUdpg and asm13-17 has been shown to significantly increase AP-3 titers in engineered strains. []
- Deletion of competing pathway genes: Inactivating genes like ansa30, which encodes for a glycosyltransferase competing for a key intermediate, has led to increased AP-3 production. []
- Optimization of culture conditions: Modifying fermentation parameters, such as oxygen supply and media composition, has also been explored to boost AP-3 yield. [, ]
Q10: What is known about the stability of Ansamitocin P-3?
A10: While Ansamitocin P-3 demonstrates potent antitumor activity, its therapeutic application is hindered by its low water solubility and instability in plasma. []
Q11: Are there any strategies to improve the stability and delivery of Ansamitocin P-3?
A11: Researchers are actively exploring various strategies:
- Liposomal formulations: Encapsulating AP-3 in temperature-sensitive liposomes has shown promise in enhancing its delivery to tumor sites and reducing systemic toxicity. []
- Antibody-drug conjugates (ADCs): Linking AP-3 to tumor-specific antibodies could enable targeted delivery and improve its therapeutic index. [, ]
Q12: How is Ansamitocin P-3 quantified in biological samples?
A12: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method employed for the quantification of AP-3 in biological matrices, such as plasma and tissues. []
Q13: What is known about the toxicity profile of Ansamitocin P-3?
A13: Ansamitocin P-3 exhibits a narrow therapeutic index, meaning the effective dose is close to the toxic dose. [, ] In preclinical studies, AP-3 caused significant side effects, highlighting the need for targeted delivery strategies to improve its safety profile. []
Q14: What are the potential future applications of Ansamitocin P-3 research?
A14: Ongoing research on AP-3 holds promise for several applications:
- Development of novel ADCs: The potent antitumor activity of AP-3 makes it an attractive payload for antibody-drug conjugates. [] Further research is focused on identifying suitable linkers and optimizing ADC design to enhance efficacy and minimize toxicity.
- Elucidation of microtubule dynamics: The unique binding site of AP-3 on β-tubulin offers valuable insights into microtubule dynamics and could facilitate the development of novel antimitotic agents with improved selectivity profiles. []
- Exploration of synergistic therapies: Combining AP-3 with other anticancer agents may enhance therapeutic efficacy. [] Preclinical studies are crucial for identifying synergistic combinations and optimizing treatment regimens.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(E)-5-[(1S,3R)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one](/img/structure/B1239168.png)
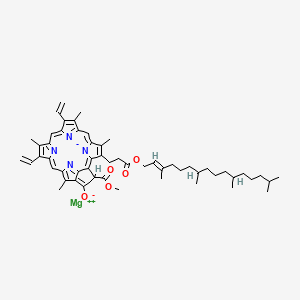
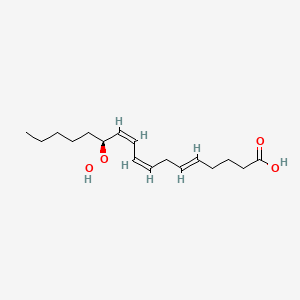

![(Z)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine](/img/structure/B1239177.png)

![(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine](/img/structure/B1239180.png)
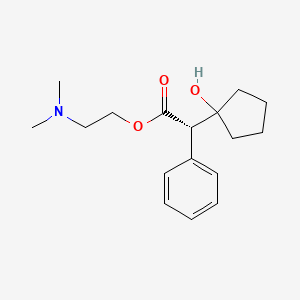

![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)
![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] [(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1239184.png)
